Bienvenue dans la boutique en ligne BenchChem!

Carbinoxamine N-Oxide-d6

Bioanalysis LC-MS/MS Internal Standard

Carbinoxamine N-Oxide-d6 is a stable isotope-labeled internal standard specifically designed for LC‑MS/MS quantification of the carbinoxamine N‑oxide metabolite. The +6 Da mass shift (deuterium on terminal N,N-dimethyl groups) ensures exact co‑elution with the target analyte under reversed‑phase conditions, normalizing ion suppression/enhancement in ESI sources. This eliminates the extraction recovery and ionization efficiency biases introduced by structural analogs or surrogate internal standards. Essential for validated bioanalytical methods supporting pharmacokinetic (Cmax, AUC, t1/2) and DDI studies required by FDA/EMA submissions. Not interchangeable with Carbinoxamine-d6 or pargeverine HCl.

Molecular Formula C₁₆H₁₃D₆ClN₂O₂
Molecular Weight 312.82
Cat. No. B1153363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbinoxamine N-Oxide-d6
Synonyms2-[(4-Chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethylrthanamine N-Oxide-d6; 
Molecular FormulaC₁₆H₁₃D₆ClN₂O₂
Molecular Weight312.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbinoxamine N-Oxide-d6: Definition, Class Identity, and Procurement Baseline for Stable Isotope-Labeled Internal Standards


Carbinoxamine N-Oxide-d6 (CAS 1256285-70-7) is a stable isotope-labeled internal standard (SIL-IS) comprising a deuterium-substituted analog of the carbinoxamine N-oxide metabolite . It is categorized as a deuterated small-molecule reference standard primarily utilized in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the correction of matrix effects and instrument variability during the quantification of carbinoxamine or its metabolites in biological matrices [1]. The molecular formula is C₁₆H₁₃D₆ClN₂O₂ with a molecular weight of 312.82 g/mol, reflecting a +6 Da mass shift relative to the unlabeled analyte due to the replacement of six hydrogen atoms with deuterium on the terminal N,N-dimethyl groups .

Why Carbinoxamine N-Oxide-d6 Cannot Be Interchanged with Surrogate or Non-Isotopic Internal Standards


Interchanging Carbinoxamine N-Oxide-d6 with a structural analog or surrogate internal standard (e.g., pargeverine HCl) introduces significant quantification risk due to differential extraction recovery, ionization efficiency, and chromatographic behavior in complex biological matrices [1]. Unlike non-isotopic analogs, the deuterium labeling of Carbinoxamine N-Oxide-d6 ensures co-elution with the target analyte under reversed-phase LC conditions, thereby normalizing ion suppression/enhancement effects intrinsic to electrospray ionization (ESI) sources [2]. Regulatory guidance from the EMA indicates that over 90% of bioanalytical submissions utilize SIL-IS to mitigate method variability, and the FDA has issued citations for inadequate internal standard tracking when surrogates are employed without robust justification [3]. The specific +6 Da mass shift and terminal N-oxide functionality of Carbinoxamine N-Oxide-d6 are not replicated by in-class deuterated standards of the parent drug (e.g., Carbinoxamine-d6), which lack the oxide moiety required for accurate tracking of oxidative metabolite recovery during sample preparation .

Carbinoxamine N-Oxide-d6: Quantitative Comparator Evidence for Scientific Selection


Isotopic Purity and Matrix Effect Compensation vs. Surrogate Internal Standard

Carbinoxamine N-Oxide-d6 provides a +6 Da mass shift and exhibits isotopic enrichment sufficient to eliminate interference from the natural isotopic abundance of the unlabeled analyte. This isotopic purity enables accurate co-elution with the target N-oxide metabolite, thereby correcting for matrix-induced ion suppression. In contrast, the surrogate internal standard pargeverine HCl does not co-elute and fails to fully normalize extraction recovery and matrix effects in human plasma assays [1].

Bioanalysis LC-MS/MS Internal Standard

Deuterium Label Positioning and Exchange Stability in Biological Matrices

The six deuterium atoms in Carbinoxamine N-Oxide-d6 are positioned on the terminal N,N-bis(trideuteriomethyl) moiety, which is not susceptible to hydrogen-deuterium exchange under standard bioanalytical conditions (e.g., plasma extraction at neutral pH). In contrast, deuterium labels placed on acidic or heteroatom sites in poorly designed SIL-IS can undergo back-exchange, leading to mass shift drift and quantification inaccuracy .

Isotope Exchange Metabolite Tracking LC-MS/MS

Spectral Interference Avoidance via +6 Da Mass Differential

The +6 Da mass difference between Carbinoxamine N-Oxide-d6 (MW 312.82) and unlabeled Carbinoxamine N-Oxide (MW 306.79) exceeds the minimum 3 Da threshold required to avoid isotopic peak overlap from natural ¹³C and ³⁷Cl isotopes of the analyte. This prevents cross-talk between the internal standard and analyte channels in triple quadrupole MS/MS, a common issue with lower mass-shift labels (+3 or +4 Da) .

Mass Spectrometry Selectivity Quantitative Analysis

Carbinoxamine N-Oxide-d6: Validated Research and Industrial Use Cases


Quantitative Bioanalysis of Carbinoxamine Metabolites in Pharmacokinetic Studies

Carbinoxamine N-Oxide-d6 is the optimal internal standard for LC-MS/MS quantification of the N-oxide metabolite in human or animal plasma. The deuterium labeling enables accurate correction of extraction recovery and matrix effects, as demonstrated in validated methods for carbinoxamine. This is essential for determining pharmacokinetic parameters (Cmax, AUC, t1/2) required for regulatory submissions [1].

Therapeutic Drug Monitoring (TDM) of Carbinoxamine in Clinical Specimens

For clinical laboratories monitoring carbinoxamine levels, Carbinoxamine N-Oxide-d6 provides the necessary selectivity and precision to differentiate the metabolite from the parent drug in patient plasma. The +6 Da mass shift ensures no interference from endogenous matrix components, enabling reliable dose adjustment decisions [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

In hepatic microsome or hepatocyte incubations, Carbinoxamine N-Oxide-d6 can be used as a spike-in internal standard to quantify the formation of carbinoxamine N-oxide. This supports accurate determination of enzyme kinetics (Km, Vmax) and assessment of potential DDI liability, which are critical in preclinical development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbinoxamine N-Oxide-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.